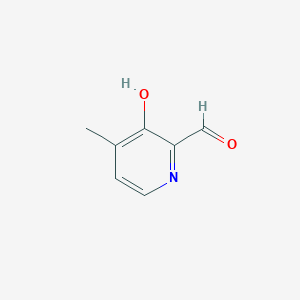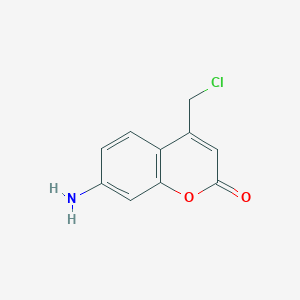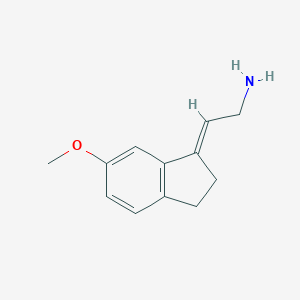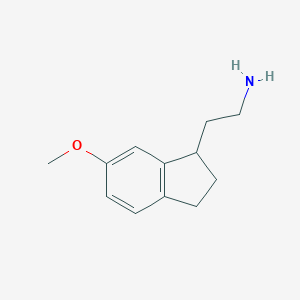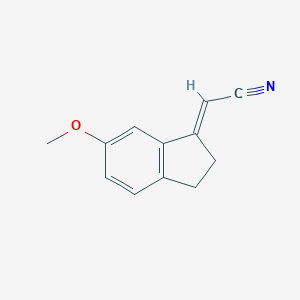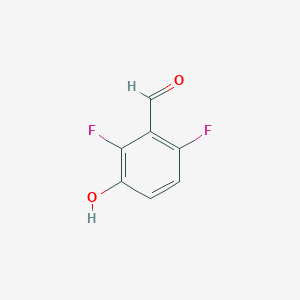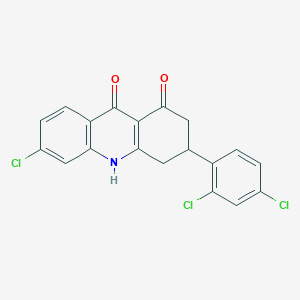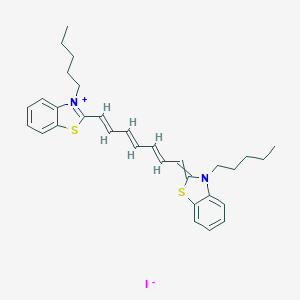
3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide is a synthetic compound that has gained attention in scientific research due to its potential biological and medical applications. This compound is commonly known as "Pentamethylbenzothiazolium iodide" or "PMBTI" and is a derivative of benzothiazole.
Wirkmechanismus
PMBTI binds to amyloid protein aggregates through a process known as π-π stacking. This interaction is highly specific and selective, allowing PMBTI to differentiate between amyloid protein aggregates and other proteins in the body. Once bound, PMBTI emits a fluorescent signal that can be detected using various imaging techniques.
Biochemische Und Physiologische Effekte
PMBTI has minimal biochemical and physiological effects on the body. It does not interact with other proteins or enzymes in the body and is quickly eliminated through normal metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
PMBTI has several advantages for lab experiments, including its high selectivity and sensitivity for amyloid protein aggregates. It is also easy to use and can be detected using various imaging techniques. However, PMBTI has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for PMBTI research. These include the development of new imaging techniques for the detection of amyloid protein aggregates, the optimization of PMBTI synthesis methods, and the exploration of PMBTI's potential applications in other areas of scientific research. Additionally, PMBTI could be used as a tool for the development of new drugs for the treatment of neurodegenerative diseases.
Synthesemethoden
PMBTI is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-pentyl-2-aminobenzothiazole with 3-pentyl-2-bromo-1,3,5-heptatriene in the presence of a palladium catalyst. The resulting product is further reacted with iodine to obtain PMBTI.
Wissenschaftliche Forschungsanwendungen
PMBTI has shown promising results in scientific research as a fluorescent probe for the detection of amyloid protein aggregates. Amyloid protein aggregates are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PMBTI has been shown to selectively bind to amyloid protein aggregates and emit a fluorescent signal, making it a useful tool for the early detection and diagnosis of these diseases.
Eigenschaften
CAS-Nummer |
159021-02-0 |
|---|---|
Produktname |
3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide |
Molekularformel |
C31H37IN2S2 |
Molekulargewicht |
628.7 g/mol |
IUPAC-Name |
3-pentyl-2-[(2E,4E,6E)-7-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C31H37N2S2.HI/c1-3-5-16-24-32-26-18-12-14-20-28(26)34-30(32)22-10-8-7-9-11-23-31-33(25-17-6-4-2)27-19-13-15-21-29(27)35-31;/h7-15,18-23H,3-6,16-17,24-25H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LMEUJOYPQQOSLU-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCCCC.[I-] |
SMILES |
CCCCCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCC.[I-] |
Kanonische SMILES |
CCCCCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCC.[I-] |
Synonyme |
3,3'-dipentylthiacarbocyanine 3,3'-dipentylthiacarbocyanine iodide DiSC5(3) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
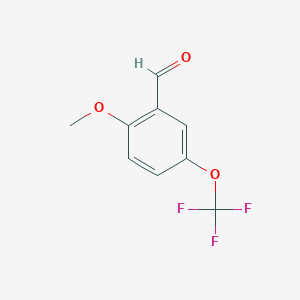
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
